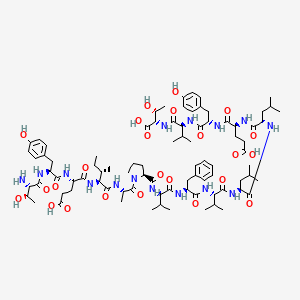

GAD65 (206-220)

説明

BenchChem offers high-quality GAD65 (206-220) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GAD65 (206-220) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C86H129N15O24 |

|---|---|

分子量 |

1757.0 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C86H129N15O24/c1-16-47(12)70(99-73(111)57(33-35-65(108)109)90-76(114)60(93-80(118)66(87)49(14)102)40-52-24-28-54(104)29-25-52)84(122)88-48(13)85(123)101-36-20-23-63(101)79(117)98-68(45(8)9)82(120)95-62(39-51-21-18-17-19-22-51)78(116)96-67(44(6)7)81(119)94-59(38-43(4)5)75(113)91-58(37-42(2)3)74(112)89-56(32-34-64(106)107)72(110)92-61(41-53-26-30-55(105)31-27-53)77(115)97-69(46(10)11)83(121)100-71(50(15)103)86(124)125/h17-19,21-22,24-31,42-50,56-63,66-71,102-105H,16,20,23,32-41,87H2,1-15H3,(H,88,122)(H,89,112)(H,90,114)(H,91,113)(H,92,110)(H,93,118)(H,94,119)(H,95,120)(H,96,116)(H,97,115)(H,98,117)(H,99,111)(H,100,121)(H,106,107)(H,108,109)(H,124,125)/t47-,48-,49+,50+,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-,68-,69-,70-,71-/m0/s1 |

InChIキー |

OFOCKFGJFKKSKN-UOSQTKIHSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)N |

正規SMILES |

CCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Immunoregulatory Role of GAD65 (206-220) Peptide in Autoimmune Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells. Specific epitopes of GAD65 are recognized by autoreactive T cells, initiating a cascade of inflammation. However, emerging evidence suggests that not all T-cell responses to GAD65 are pathogenic. The GAD65 peptide spanning amino acids 206-220 (GAD65 p206-220) has garnered significant interest for its potential immunomodulatory and even protective properties in the context of autoimmune diabetes. This technical guide provides an in-depth analysis of the role of the GAD65 (206-220) peptide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying immunological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of autoimmune diabetes and immunotherapy development.

Introduction: GAD65 and the Dichotomy of Immune Responses in T1D

Autoimmune diabetes is a T-cell-mediated disease where the immune system mistakenly targets and destroys the body's own pancreatic β-cells. Glutamic acid decarboxylase 65 (GAD65) is a key enzyme expressed in these cells and a major target of the autoimmune response. Both CD4+ and CD8+ T cells specific for GAD65 epitopes have been identified in patients with T1D and in the non-obese diabetic (NOD) mouse model, which spontaneously develops a similar autoimmune condition.

While many GAD65-specific T-cell responses are pro-inflammatory and contribute to β-cell destruction, studies have revealed a more complex picture. Certain GAD65 epitopes, when presented to the immune system in a specific context, can induce regulatory T-cell responses that may suppress the autoimmune attack. The GAD65 (206-220) peptide has emerged as a key candidate in this regard, with research in NOD mice demonstrating its capacity to delay or even prevent the onset of diabetes.[1][2][3][4][5] This paradoxical role highlights the potential for antigen-specific immunotherapies that aim to shift the balance from a pathogenic to a regulatory immune response.

Quantitative Analysis of GAD65 (206-220) Peptide's Immunomodulatory Effects

The immunoregulatory effects of the GAD65 (206-220) peptide have been quantified in various studies, primarily in the NOD mouse model. These studies typically measure T-cell proliferation and cytokine production in response to peptide stimulation. The data consistently points towards a non-pathogenic, and potentially protective, phenotype of T cells specific for this peptide.

Table 1: T-Cell Proliferative Responses to GAD65 Peptides in NOD Mice

| Peptide | T-Cell Source | Assay | Outcome | Reference |

| GAD65 (206-220) | Splenocytes from GAD-tg mice | IFN-γ ELISpot | Reduced frequency of IFN-γ-secreting T-cells compared to non-transgenic NOD mice. | [6][7] |

| GAD65 (206-220) | Splenocytes from NOD mice | Proliferation Assay | Elicits proliferative responses in T-cells from NOD mice. | [8] |

| GAD65 (206-220) | T-cell hybridomas from NOD mice | N/A | Recognized by a large number of GAD65-specific T-cell hybridomas. | [9][10] |

Table 2: Cytokine Secretion Profile in Response to GAD65 (206-220) Peptide

| Peptide | Cell Type | Cytokines Measured | Key Findings | Reference |

| GAD65 (206-220) | T-cells from G206 TCR transgenic NOD mice | IFN-γ, IL-10 | Produce low levels of immunoregulatory cytokines IFN-γ and IL-10 upon activation. | [1][4][5] |

| GAD65 (206-220) | Naive NOD spleen cells | IFN-γ | Stimulation with GAD65 (206-214), a sub-peptide, produced IFN-γ. | [10] |

| GAD65 Peptides (general) | Splenic T-cells from sulfatide-treated NOD mice | IFN-γ, IL-4 | Significant decrease in the frequency of both IFN-γ and IL-4-secreting T-cells in response to GAD65 (206-220). | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of GAD65 (206-220) peptide research.

T-Cell Proliferation Assay (3H-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to an antigen.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

-

GAD65 (206-220) peptide

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

96-well round-bottom plates

-

3H-thymidine

-

Cell harvester and scintillation counter

Protocol:

-

Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes.

-

Wash the cells and resuspend in complete RPMI-1640 medium.

-

Plate 1.5 x 105 cells per well in a 96-well round-bottom plate.[8]

-

Add the GAD65 (206-220) peptide to the wells at a final concentration of 5 µg/ml. Include negative control wells (no peptide) and positive control wells (e.g., tetanus toxoid or anti-CD3 antibody).[8]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 days.

-

Pulse the cells by adding 1 µCi of 3H-thymidine to each well for the final 18-24 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporation of 3H-thymidine using a scintillation counter.

-

Results are often expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)

-

Detection antibody (biotinylated) for the cytokine of interest

-

Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

-

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

PBMCs or splenocytes

-

GAD65 (206-220) peptide

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

-

Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.

-

Coat the wells with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding with blocking buffer for 2 hours at room temperature.

-

Wash the plate and add 2.5 x 105 cells per well.

-

Add the GAD65 (206-220) peptide to the wells at the desired concentration. Include appropriate controls.

-

Incubate the plate for 15-20 hours at 37°C in a 5% CO2 incubator.

-

Wash away the cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate. Allow spots to develop.

-

Stop the reaction by washing with water.

-

Dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Adoptive T-Cell Transfer in NOD Mice

This in vivo assay is used to determine the functional capacity of T-cells to either induce or prevent diabetes.

Materials:

-

Donor NOD mice (e.g., G206 TCR transgenic)

-

Recipient immunodeficient NOD mice (e.g., NOD.scid)

-

Diabetogenic T-cells (from diabetic NOD mice)

-

Cell isolation reagents (e.g., magnetic beads for cell sorting)

-

Sterile PBS or saline for injection

-

Blood glucose monitoring equipment

Protocol:

-

Isolate splenocytes from donor mice.

-

If necessary, enrich for specific T-cell populations (e.g., CD4+ T-cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Activate the GAD65 (206-220)-specific T-cells in vitro with the cognate peptide and antigen-presenting cells (APCs) for a defined period.

-

Co-inject the activated GAD65 (206-220)-specific T-cells along with diabetogenic T-cells into recipient NOD.scid mice via intravenous or intraperitoneal injection. A control group should receive only diabetogenic T-cells.

-

Monitor the recipient mice for the onset of diabetes by regularly measuring their blood glucose levels.

-

Diabetes is typically defined as a blood glucose reading exceeding a certain threshold (e.g., 250 mg/dL) for two consecutive measurements.

-

The delay or prevention of diabetes in the co-transfer group compared to the control group indicates a protective effect of the GAD65 (206-220)-specific T-cells.[1][2][3][4][5]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the GAD65 (206-220) peptide.

Proposed Signaling Pathway for GAD65 (206-220) Induced Immune Regulation

Caption: Proposed pathway of GAD65 (206-220) induced immune regulation.

Experimental Workflow for ELISpot Assay

Caption: A generalized workflow for an ELISpot assay.

Conclusion and Future Directions

The GAD65 (206-220) peptide represents a fascinating example of an autoantigenic epitope that can drive a regulatory rather than a pathogenic immune response in the context of autoimmune diabetes. The data from NOD mice strongly suggest a protective role, mediated by the induction of T-cells that produce immunoregulatory cytokines. This has significant implications for the development of antigen-specific immunotherapies for T1D.

Future research should focus on translating these findings to the human form of the disease. This includes:

-

Identifying the human equivalent of the protective T-cell response to GAD65 (206-220).

-

Determining the optimal dose, route of administration, and formulation for inducing immune tolerance.

-

Conducting clinical trials to assess the safety and efficacy of GAD65 (206-220)-based therapies in individuals at risk for or with recent-onset T1D.

A deeper understanding of the mechanisms by which this peptide modulates the immune system will be crucial for designing effective and safe therapies that can halt the progression of autoimmune diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in this important endeavor.

References

- 1. anilocus.com [anilocus.com]

- 2. mabtech.com [mabtech.com]

- 3. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. GAD65-reactive T cells are activated in patients with autoimmune type 1a diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. T cell response pattern to glutamic acid decarboxylase 65 (GAD65) peptides of newly diagnosed type 1 diabetic patients sharing susceptible HLA haplotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 10. Antigen-specific T cell responses in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

GAD65 (206-220): A Major Autoantigen in Type 1 Diabetes - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D). T-cell mediated autoimmune responses to GAD65 are detected early in the disease process, particularly in the non-obese diabetic (NOD) mouse model. The peptide region spanning amino acids 206-220 of GAD65 has been identified as an immunodominant epitope for CD4+ T-cells in NOD mice. Interestingly, extensive research in this animal model suggests that T-cells specific for the GAD65 (206-220) epitope may play a protective or regulatory role, often delaying the onset of diabetes upon adoptive transfer. These protective T-cells are characterized by the production of low levels of both interferon-gamma (IFN-γ) and the regulatory cytokine interleukin-10 (IL-10).

In the context of human T1D, the role of the GAD65 (206-220) epitope is less defined and appears to be non-pathogenic. While the peptide can bind with high affinity to the T1D-associated HLA-DQ8 molecule, studies have not consistently demonstrated a significant CD4+ T-cell response to this epitope in T1D patients. Some research indicates that proliferative responses to this peptide are observed in both T1D patients and healthy controls, suggesting a lack of disease-specific pathogenicity. In contrast, autoantibodies against the full-length GAD65 protein are a hallmark of T1D, present in a significant majority of patients and serving as an important diagnostic and predictive marker. This guide provides a comprehensive overview of the current understanding of the GAD65 (206-220) epitope, detailing its immunological characteristics, relevant experimental data, and detailed protocols for its study.

Data Presentation

Table 1: Prevalence of GAD65 Autoantibodies in Type 1 Diabetes Patients

| Study Cohort | Number of T1D Patients | Percentage of GAD65 Ab+ | Number of Healthy Controls | Percentage of GAD65 Ab+ in Controls |

| Beninese Patients | 51 | 74.5% | 51 | Not Specified |

| Children in Duhok City | 148 | 47.3% | Not Specified | Not Specified |

| European Population (EPIC-InterAct) | Not Applicable | Not Applicable | 15,802 | 2.0% |

Table 2: T-Cell Responses to GAD65 Peptides in Human Subjects

| GAD65 Peptide | T1D Patients with Positive Response | Healthy Controls with Positive Response | Assay Method | Notes |

| GAD65 (206-220) | Responses were negative in five T1D subjects examined. [1] | Not specified | Tetramer Staining | This peptide bound with strong affinity to HLA-DQ8 but did not elicit a CD4+ T-cell response in this study.[1] |

| GAD65 (121-140) | 6 out of 10 | 0 out of 9 | Tetramer Staining | |

| GAD65 (250-266) | 9 out of 17 | 1 out of 11 | Tetramer Staining | |

| Whole GAD65 | 10 out of 31 (32.3%) | Not Specified | Proliferation Assay | IFN-γ secreting cells detected in 22 of 33 patients (66.7%) by ELISpot.[2] |

Note: Quantitative data for T-cell responses specifically to the GAD65 (206-220) peptide in human T1D patients versus healthy controls is limited and not consistently reported in the literature, likely due to the low frequency of responding cells.

Experimental Protocols

T-Cell Proliferation Assay (based on [3H]-Thymidine Incorporation)

Objective: To measure the proliferation of T-cells in response to stimulation with the GAD65 (206-220) peptide.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from T1D patients and healthy controls.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

GAD65 (206-220) peptide (and other control peptides).

-

Phytohemagglutinin (PHA) as a positive control.

-

[3H]-Thymidine.

-

96-well round-bottom cell culture plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

-

Plate 2 x 10^5 PBMCs per well in a 96-well plate.

-

Add the GAD65 (206-220) peptide to the designated wells at a final concentration of 10 µg/mL. Include negative control wells (medium alone) and positive control wells (PHA at 5 µg/mL).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.

-

On day 5, pulse each well with 1 µCi of [3H]-Thymidine.

-

Incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [3H]-Thymidine using a liquid scintillation counter.

-

Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of peptide-stimulated wells divided by the mean CPM of unstimulated wells. An SI ≥ 3 is typically considered a positive response.

ELISpot Assay for IFN-γ and IL-10 Secretion

Objective: To enumerate GAD65 (206-220)-specific T-cells based on their cytokine secretion profile at a single-cell level.

Materials:

-

PVDF-membrane 96-well ELISpot plates.

-

Capture and detection antibodies for human IFN-γ and IL-10.

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

PBMCs from T1D patients and healthy controls.

-

GAD65 (206-220) peptide.

-

Complete RPMI-1640 medium.

Procedure:

-

Coat the ELISpot plate wells with anti-IFN-γ or anti-IL-10 capture antibody overnight at 4°C.

-

Wash the wells three times with sterile PBS.

-

Block the wells with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.

-

Add 2-4 x 10^5 PBMCs to each well.

-

Add the GAD65 (206-220) peptide (10 µg/mL) to the stimulation wells. Include negative (medium alone) and positive (PHA) controls.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-IFN-γ or anti-IL-10 detection antibody and incubate for 2 hours at room temperature.

-

Wash the wells with PBST.

-

Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

-

Wash the wells with PBST and then PBS.

-

Add the substrate and incubate until distinct spots emerge.

-

Stop the reaction by washing with distilled water.

-

Air-dry the plate and count the spots using an ELISpot reader. Results are expressed as spot-forming units (SFU) per 10^6 PBMCs.

Adoptive Transfer of GAD65 (206-220)-Specific T-Cells in NOD Mice

Objective: To assess the in vivo function (pathogenic or regulatory) of GAD65 (206-220)-specific T-cells.

Materials:

-

NOD mice (donor and recipient).

-

NOD-scid mice (recipient).

-

GAD65 (206-220) peptide.

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

-

Diabetogenic splenocytes from a diabetic NOD mouse.

-

Cell isolation reagents and flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-CD25).

-

Sterile PBS.

Procedure:

-

Generation of GAD65 (206-220)-specific T-cells:

-

Immunize donor NOD mice with GAD65 (206-220) peptide emulsified in CFA or IFA.

-

After 7-10 days, harvest spleens and lymph nodes.

-

Prepare a single-cell suspension.

-

Restimulate the cells in vitro with the GAD65 (206-220) peptide for 3-4 days.

-

Isolate CD4+ T-cells using magnetic bead separation or flow cytometry sorting.

-

-

Adoptive Transfer:

-

For co-transfer experiments, mix the isolated GAD65 (206-220)-specific CD4+ T-cells with diabetogenic splenocytes from a recently diabetic NOD mouse.

-

Inject the cell mixture intravenously (i.v.) into the tail vein of recipient NOD-scid mice. A typical dose is 1-5 x 10^6 GAD65-specific T-cells and 10-20 x 10^6 diabetogenic splenocytes per mouse.

-

Include control groups receiving only diabetogenic splenocytes or only GAD65-specific T-cells.

-

-

Monitoring:

-

Monitor the recipient mice for the development of diabetes by measuring blood glucose levels twice weekly.

-

Diabetes is typically diagnosed after two consecutive blood glucose readings >250 mg/dL.

-

At the end of the experiment, pancreata can be harvested for histological analysis of insulitis.

-

Visualizations

Caption: Antigen presentation pathway of a GAD65 epitope to a CD4+ T-cell.

Caption: Workflow for detecting cytokine-secreting T-cells via ELISpot.

Caption: Simplified overview of the TCR signaling pathway upon antigen recognition.

References

- 1. Assessment of CD4+ T Cell Responses to Glutamic Acid Decarboxylase 65 Using DQ8 Tetramers Reveals a Pathogenic Role of GAD65 121–140 and GAD65 250–266 in T1D Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of GAD65-reactive T-Cells in type 1 diabetes by immunoglobulin-free ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunogenicity of the GAD65 (206-220) Epitope in Non-Obese Diabetic (NOD) Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmunity in Type 1 Diabetes (T1D) is characterized by the T-cell mediated destruction of pancreatic β-cells. The 65-kDa isoform of glutamic acid decarboxylase (GAD65) is a key autoantigen implicated in the pathogenesis of T1D in both humans and the non-obese diabetic (NOD) mouse model. Within GAD65, specific epitopes are recognized by autoreactive T-cells, initiating an inflammatory cascade. This technical guide provides an in-depth overview of the immunogenicity of the GAD65 (206-220) peptide epitope, a well-documented immunodominant epitope in NOD mice. This document outlines the quantitative aspects of its immunogenicity, detailed experimental protocols for its study, and visual representations of the associated biological pathways and experimental workflows.

Data Presentation: Immunogenicity of GAD65 Epitopes in NOD Mice

The GAD65 (206-220) epitope is consistently identified as a dominant target for T-cells in GAD65-immunized NOD mice. The following tables summarize the quantitative data from studies characterizing the T-cell response to various GAD65 peptides.

Table 1: Frequency of GAD65 Peptide-Specific T-Cell Hybridomas from GAD65-Immunized NOD Mice

| GAD65 Peptide Epitope | Number of Responding T-Cell Hybridomas | Percentage of Total GAD65-Responding Hybridomas (%) | Reference |

| 206-220 | 30 | 41 | [1] |

| 221-235 | 29 | 39 | [1] |

| 286-300 | 7 | 9 | [1] |

| 401-415 | 3 | 4 | [1] |

| 561-575 | 5 | 7 | [1] |

Table 2: Dominance of GAD65 (206-220) and (221-235) Epitopes in the T-Cell Response of GAD65-Immunized NOD Mice

| GAD65 Peptide Epitope | Percentage of GAD65-Responding T-Cell Hybridomas (%) | Reference |

| 206-220 | 63 | [2] |

| 221-235 | 25 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the immunogenicity of the GAD65 (206-220) epitope. The following protocols are synthesized from multiple sources to provide a comprehensive guide for key experiments.

Peptide Immunization of NOD Mice

This protocol describes the induction of a T-cell response to the GAD65 (206-220) peptide in NOD mice.

Materials:

-

GAD65 (206-220) peptide (amino acid sequence: TYEIAPVFVLLEYVT)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Phosphate-Buffered Saline (PBS), sterile

-

Syringes and needles

Procedure:

-

Peptide Emulsion Preparation:

-

Reconstitute the lyophilized GAD65 (206-220) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock.

-

Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization:

-

Use 8-10 week old female NOD mice.

-

Inject 100 µL of the emulsion subcutaneously at the base of the tail and in the flank. This delivers a total of 100 µg of the peptide per mouse.

-

House the mice under standard specific-pathogen-free conditions.

-

-

Boosting (Optional):

-

For a more robust response, a booster immunization can be administered 7-10 days after the primary immunization.

-

Prepare the peptide emulsion with Incomplete Freund's Adjuvant (IFA) instead of CFA.

-

Inject 100 µL of the peptide-IFA emulsion subcutaneously.

-

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of GAD65 (206-220)-specific T-cells isolated from immunized NOD mice upon re-stimulation with the peptide.

Materials:

-

Spleens and lymph nodes from immunized NOD mice

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

GAD65 (206-220) peptide

-

[3H]-Thymidine

-

96-well round-bottom plates

-

Cell harvester and scintillation counter

Procedure:

-

Single-Cell Suspension Preparation:

-

Aseptically harvest spleens and draining lymph nodes (inguinal, axillary, brachial) from immunized mice 8-10 days after immunization.

-

Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.

-

Lyse red blood cells from the spleen preparation using ACK lysis buffer.

-

Wash the cells twice with complete RPMI-1640 medium and resuspend to a final concentration of 2 x 106 cells/mL.

-

-

Cell Culture and Stimulation:

-

Plate 1 x 105 cells (in 50 µL) into each well of a 96-well round-bottom plate.

-

Add 50 µL of complete RPMI-1640 medium containing the GAD65 (206-220) peptide at various concentrations (e.g., 1, 5, 10, and 20 µg/mL). Include a no-peptide control.

-

Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

[3H]-Thymidine Labeling and Harvesting:

-

Pulse each well with 1 µCi of [3H]-Thymidine.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the mean counts per minute (CPM) for triplicate wells.

-

Express the results as a Stimulation Index (SI), where SI = (Mean CPM of peptide-stimulated wells) / (Mean CPM of non-stimulated wells). An SI ≥ 3 is typically considered a positive response.

-

IFN-γ ELISpot Assay

This assay quantifies the number of GAD65 (206-220)-specific T-cells that secrete IFN-γ upon peptide stimulation.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Sterile PBS and blocking buffer (e.g., PBS with 1% BSA)

-

Single-cell suspension from immunized NOD mice (prepared as in the proliferation assay)

Procedure:

-

Plate Coating:

-

Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash five times with sterile water.

-

Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS (e.g., 15 µg/mL) and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate five times with sterile PBS.

-

Block the wells with 200 µL of complete RPMI-1640 medium containing 10% FBS for at least 30 minutes at room temperature.

-

-

Cell Plating and Stimulation:

-

Remove the blocking solution and add 2-5 x 105 cells per well.

-

Add the GAD65 (206-220) peptide to the desired final concentration (e.g., 10 µg/mL). Include a no-peptide control and a positive control (e.g., Concanavalin A).

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Detection:

-

Wash the plate five times with PBS.

-

Add the biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 0.5% FBS and incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add Streptavidin-ALP or -HRP diluted in PBS with 0.5% FBS and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

-

Spot Development and Analysis:

-

Add the substrate solution (e.g., BCIP/NBT) and monitor for the development of spots.

-

Stop the reaction by washing extensively with tap water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million plated cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of GAD65 (206-220) immunogenicity.

Antigen Presentation and T-Cell Activation Pathway

Caption: GAD65 (206-220) peptide presentation by APCs and subsequent CD4+ T-cell activation.

Experimental Workflow for Assessing Immunogenicity

Caption: Workflow for evaluating the immunogenicity of GAD65 (206-220) in NOD mice.

Conclusion

The GAD65 (206-220) epitope is a critical target of the autoimmune response in NOD mice, making it a valuable tool for studying the pathogenesis of T1D and for the development of antigen-specific immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. The dominance of the T-cell response to this epitope, coupled with its ability to elicit pro-inflammatory cytokines such as IFN-γ, underscores its importance in the disease process. The detailed experimental procedures and illustrative diagrams provided herein are intended to facilitate the design and execution of robust and reproducible studies into the immunogenicity of this and other autoantigenic epitopes.

References

A Deep Dive into the Immunodominant GAD65 (206-220) Peptide and its Interaction with the MHC Class II Molecule I-A g7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the glutamic acid decarboxylase 65 (GAD65) peptide epitope (amino acids 206-220) and the Major Histocompatibility Complex (MHC) class II molecule I-A g7. This interaction is a focal point in the study of type 1 diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model, which shares genetic and immunological similarities with human T1D. Understanding the molecular underpinnings of this interaction is crucial for the development of targeted immunotherapies.

The GAD65 (206-220) - I-A g7 Complex: A Key Player in Autoimmunity

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in T1D.[1][2] T-cell-mediated destruction of pancreatic β-cells is a hallmark of the disease, and this process is initiated by the presentation of self-peptides by MHC molecules on antigen-presenting cells (APCs) to autoreactive T-cells. In NOD mice, the I-A g7 MHC class II molecule is strongly associated with susceptibility to diabetes.[3] The GAD65 peptide spanning amino acids 206-220 (sequence: TYEIAPVFVLLEYVT) has been identified as an immunodominant epitope presented by I-A g7.[4][5][6][7][8] This means that T-cells responding to this specific peptide-MHC complex are frequently observed in NOD mice.[7][8]

Binding Affinity and Specificity

The interaction between GAD65 (206-220) and I-A g7 is characterized by high affinity.[6][9] This strong and stable binding is a prerequisite for the efficient activation of GAD65-specific CD4+ T-cells. While precise quantitative binding data (e.g., IC50, Kd) for this specific interaction is not consistently reported across the literature, studies have demonstrated its preferential and, in some contexts, exclusive binding to I-A g7 compared to other MHC class II variants.[10] The structural basis for this high-affinity interaction lies in the specific amino acid residues of the peptide that anchor it into the binding groove of the I-A g7 molecule.[11]

| Parameter | GAD65 (206-220) binding to I-A g7 | References |

| Binding Affinity | High | [6][9] |

| Binding Specificity | Preferential and, in some assays, exclusive binding to I-A g7. | [10] |

| Immunogenicity | Immunodominant T-cell epitope in NOD mice. | [6][7][8][12] |

| Pathogenicity | T-cells specific for GAD65 (206-220) have not been shown to be pathogenic and may even have a protective role. | [4][13] |

Experimental Protocols for Studying the GAD65 (206-220) - I-A g7 Interaction

Investigating the interaction between GAD65 (206-220) and I-A g7, and the subsequent T-cell response, involves a variety of sophisticated immunological and biochemical assays. Below are detailed methodologies for key experiments.

Peptide-MHC Class II Binding Assay (Competitive ELISA)

This assay quantitatively measures the binding affinity of a test peptide to a purified MHC class II molecule by assessing its ability to compete with a labeled, high-affinity probe peptide.

Objective: To determine the concentration of unlabeled GAD65 (206-220) peptide required to inhibit 50% of the binding of a labeled probe peptide to purified I-A g7 molecules (IC50 value).

Materials:

-

Purified, soluble I-A g7 molecules

-

Biotinylated high-affinity probe peptide for I-A g7 (e.g., a well-characterized HEL or OVA peptide)[14][15]

-

Unlabeled GAD65 (206-220) test peptide[5]

-

Assay buffer (e.g., citrate-phosphate buffer, pH 5.5)[18][19]

-

Protease inhibitor cocktail[20]

-

Streptavidin-Europium conjugate[19]

-

Enhancement solution for time-resolved fluorescence[19]

-

Plate reader capable of time-resolved fluorescence[16]

Procedure:

-

Plate Coating: Coat a high-binding ELISA plate with an anti-MHC class II monoclonal antibody (e.g., anti-I-A) overnight at 4°C.[17][19]

-

Peptide Dilution: Prepare a serial dilution of the unlabeled GAD65 (206-220) peptide in assay buffer.

-

Binding Reaction: In a separate polypropylene (B1209903) plate, incubate a constant concentration of purified I-A g7 molecules with a constant concentration of the biotinylated probe peptide and the various concentrations of the GAD65 (206-220) competitor peptide.[18][20] Include controls with no competitor peptide (maximum binding) and with a large excess of a known high-affinity binder (non-specific binding). Incubate for 48-72 hours at 37°C to allow the binding to reach equilibrium.[18][20]

-

Capture of MHC-Peptide Complexes: Wash the antibody-coated ELISA plate and transfer the binding reaction mixtures to it. Incubate for 2 hours at room temperature to allow the capture of the I-A g7-peptide complexes.[16][19]

-

Detection: Wash the plate thoroughly. Add Streptavidin-Europium conjugate and incubate for 1 hour. After another wash, add enhancement solution.[19]

-

Data Acquisition: Read the plate using a time-resolved fluorometer.

-

Data Analysis: Plot the fluorescence signal against the concentration of the GAD65 (206-220) peptide. The IC50 value is determined from the resulting dose-response curve.[18][20]

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigen presentation by APCs.

Objective: To assess the ability of GAD65 (206-220) to stimulate the proliferation of specific T-cells isolated from NOD mice.

Materials:

-

GAD65 (206-220) peptide[4]

-

Antigen-presenting cells (APCs), such as irradiated splenocytes from a syngeneic mouse[4]

-

Complete RPMI-1640 medium

-

[³H]-thymidine or a non-radioactive alternative (e.g., BrdU, CFSE)

-

96-well round-bottom cell culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader for alternatives.

Procedure:

-

T-Cell Isolation: Prepare a single-cell suspension from the spleen or lymph nodes of a NOD mouse. T-cells can be enriched if desired.

-

Assay Setup: In a 96-well plate, co-culture the isolated T-cells with APCs.[4]

-

Antigen Stimulation: Add the GAD65 (206-220) peptide at various concentrations to the wells. Include a positive control (e.g., a mitogen like Concanavalin A) and a negative control (no peptide or an irrelevant peptide).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dilution: Label the T-cells with CFSE before starting the co-culture. After incubation, analyze the dilution of the CFSE signal by flow cytometry.

-

-

Data Analysis: Express the results as a stimulation index (mean counts per minute of stimulated wells / mean counts per minute of unstimulated wells).

Visualizing the Molecular and Cellular Interactions

Understanding the pathways and experimental workflows is enhanced through visualization. The following diagrams, generated using the DOT language, illustrate key aspects of the GAD65 (206-220) - I-A g7 interaction.

MHC Class II Antigen Presentation Pathway

This pathway outlines how extracellular antigens, such as GAD65, are processed by APCs and presented on MHC class II molecules.

Caption: MHC Class II presentation of GAD65 (206-220).

Experimental Workflow: T-Cell Proliferation Assay

This diagram illustrates the key steps in a T-cell proliferation assay to measure the response to GAD65 (206-220).

Caption: Workflow for a T-cell proliferation assay.

T-Cell Receptor Signaling Pathway

Upon recognition of the GAD65 (206-220)-I-A g7 complex, a signaling cascade is initiated within the T-cell, leading to its activation.

Caption: Simplified T-cell receptor signaling cascade.

Conclusion and Future Directions

The interaction between the GAD65 (206-220) peptide and the I-A g7 MHC class II molecule is a well-established and critical component of the autoimmune response in the NOD mouse model of type 1 diabetes. The high-affinity binding and immunodominance of this epitope make it a valuable tool for studying the mechanisms of T-cell activation in autoimmunity. While T-cells specific for this epitope do not appear to be directly pathogenic, they may play a regulatory role in the disease process.[4]

Future research in this area will likely focus on several key aspects:

-

Structural Biology: High-resolution crystal structures of the GAD65 (206-220)-I-A g7-TCR trimolecular complex will provide invaluable insights into the molecular basis of T-cell recognition.

-

Therapeutic Development: The development of altered peptide ligands based on the GAD65 (206-220) sequence could be explored as a strategy to induce T-cell tolerance or anergy, thereby preventing or treating T1D.

-

Translational Studies: Further investigation into the corresponding human GAD65 epitopes and their interaction with human HLA-DQ8, which shares structural similarities with I-A g7, is essential for translating findings from the NOD mouse model to human T1D.[9][12]

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of type 1 diabetes and to develop novel immunotherapies targeting the fundamental molecular interactions that drive this autoimmune disease.

References

- 1. GAD65 is recognized by T-cells, but not by antibodies from NOD-mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. rupress.org [rupress.org]

- 4. pnas.org [pnas.org]

- 5. GAD65 (206-220) - 1 mg [anaspec.com]

- 6. JCI - Prevention of type 1 diabetes by gene therapy [jci.org]

- 7. pnas.org [pnas.org]

- 8. Identification of immunogenic epitopes of GAD 65 presented by Ag7 in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. direct-ms.org [direct-ms.org]

- 10. The role of MHC class II molecules in susceptibility to type I diabetes: Identification of peptide epitopes and characterization of the T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Major DQ8-restricted T-cell epitopes for human GAD65 mapped using human CD4, DQA1*0301, DQB1*0302 transgenic IA(null) NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 14. A Peptide-binding Motif for I-Ag7, the Class II Major Histocompatibility Complex (MHC) Molecule of NOD and Biozzi AB/H Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peripheral T cell clones from NOD mice specific for GAD65 peptides: lack of islet responsiveness or diabetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

T-Cell Recognition of GAD65 (206-220) in Type 1 Diabetes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of T-cell recognition of the glutamic acid decarboxylase 65 (GAD65) epitope spanning amino acids 206-220 in the context of type 1 diabetes (T1D). This epitope has been a subject of intense research due to its immunodominance in the non-obese diabetic (NOD) mouse model and its recognition by T-cells in humans. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological processes and experimental workflows.

Core Concepts

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in T1D, with immune responses directed against it often preceding the clinical onset of the disease. The GAD65 (206-220) peptide is a prominent epitope recognized by CD4+ T-cells. Interestingly, studies in NOD mice have suggested that T-cells specific for this epitope may have a protective or regulatory role, rather than a pathogenic one.[1][2] In humans, the recognition of GAD65 (206-220) is often associated with specific HLA class II alleles, particularly HLA-DQ8, which is a major genetic risk factor for T1D.[3] Understanding the nuances of T-cell responses to this epitope is crucial for the development of antigen-specific immunotherapies aimed at preventing or treating T1D.

Data Presentation

The following tables summarize quantitative data from key studies on T-cell responses to the GAD65 (206-220) epitope.

Table 1: Cytokine Secretion by GAD65 (206-220)-Specific T-Cells in NOD Mice

| T-Cell Source | Stimulant | IFN-γ Concentration | IL-10 Concentration | Reference |

| Splenocytes from G206 TCR Transgenic NOD Mice | p206-220 (10 µg/ml) | ~10 ng/ml | ~200 pg/ml | [1] |

| Draining lymph node cells from GAD65-immunized NOD mice | p206-220 | Highest among all GAD65 epitopes tested | Not specified | [4] |

| Splenocytes from GAD-tg tolerant NOD mice (8 weeks old) | p206-220 | Reduced to 13% of that in wild-type NOD mice | Not detected | [5] |

Table 2: Binding Affinity of GAD65 Peptides to HLA-DQ8

| Peptide | Sequence | IC50 (µM) | Binding Affinity | Reference |

| GAD65 (206-220) | TYEIAPVFVLLEYVT | Comparable to a strong influenza binder | Strong | [6][7] |

| GAD65 (121-140) | N.A. | Strong | Strong | [6][7] |

| GAD65 (250-266) | N.A. | Strong | Strong | [6][7] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning GAD65 (206-220) T-cell recognition.

T-Cell Proliferation Assay (CFSE-Based)

This protocol is a general framework based on methodologies described in the literature for assessing antigen-specific T-cell proliferation.

Objective: To measure the proliferation of T-cells in response to GAD65 (206-220) peptide stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

-

GAD65 (206-220) peptide

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium (with 10% fetal bovine serum, penicillin/streptomycin, L-glutamine)

-

Anti-CD3/CD28 antibodies (positive control)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension from the spleen.

-

Wash the cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/ml in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

-

Wash the cells twice with complete medium to remove excess CFSE.

-

Resuspend the cells in complete medium and plate in a 96-well round-bottom plate at 1-2 x 10^5 cells/well.

-

Add GAD65 (206-220) peptide to the desired final concentration (e.g., 10 µg/ml). Include a no-peptide negative control and an anti-CD3/CD28 positive control.

-

Incubate the plate for 4-7 days at 37°C in a humidified CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

-

Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

Cytokine Secretion Assay (ELISA)

This protocol provides a general outline for measuring cytokine levels in the supernatant of T-cell cultures.

Objective: To quantify the secretion of cytokines (e.g., IFN-γ, IL-10) by T-cells upon stimulation with GAD65 (206-220).

Materials:

-

Supernatants from T-cell cultures (from proliferation assay or a separate culture)

-

Cytokine-specific ELISA kit (e.g., for IFN-γ and IL-10)

-

ELISA plate reader

Procedure:

-

Set up T-cell cultures as described in the proliferation assay protocol.

-

After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plates to pellet the cells.

-

Carefully collect the supernatants without disturbing the cell pellet.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating an ELISA plate with a capture antibody specific for the cytokine of interest.

-

Blocking non-specific binding sites.

-

Adding the culture supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Measure the absorbance of each well using an ELISA plate reader.

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: TCR signaling upon GAD65(206-220) recognition.

Caption: Workflow for assessing T-cell responses.

References

- 1. Prevention of type I diabetes transfer by glutamic acid decarboxylase 65 peptide 206-220-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevention of type I diabetes transfer by glutamic acid decarboxylase 65 peptide 206-220-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Major DQ8-restricted T-cell epitopes for human GAD65 mapped using human CD4, DQA1*0301, DQB1*0302 transgenic IA(null) NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Assessment of CD4+ T Cell Responses to Glutamic Acid Decarboxylase 65 Using DQ8 Tetramers Reveals a Pathogenic Role of GAD65 121–140 and GAD65 250–266 in T1D Development | PLOS One [journals.plos.org]

- 7. Assessment of CD4+ T Cell Responses to Glutamic Acid Decarboxylase 65 Using DQ8 Tetramers Reveals a Pathogenic Role of GAD65 121–140 and GAD65 250–266 in T1D Development - PMC [pmc.ncbi.nlm.nih.gov]

Mapping the GAD65 (206-220) Epitope in Autoimmune Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The immune response to GAD65, particularly the T-cell mediated response, is a critical area of research for understanding disease mechanisms and developing targeted immunotherapies. Within GAD65, the peptide region spanning amino acids 206-220 has been identified as a significant T-cell epitope in both the non-obese diabetic (NOD) mouse model and in humans with T1D. This technical guide provides an in-depth overview of the core methodologies and data related to the mapping and characterization of the GAD65 (206-220) epitope in the context of autoimmune diabetes.

Data Presentation: T-Cell Responses and MHC Binding

The following tables summarize key quantitative data regarding the immunogenicity of the GAD65 (206-220) epitope.

Table 1: T-Cell Recognition of GAD65 Epitopes in NOD Mice

| Epitope (Amino Acid Position) | Frequency of Recognition by GAD65-Specific T-Cell Hybridomas (%) | Reference |

| 206-220 | 41 | [1] |

| 221-235 | 39 | [1] |

| 286-300 | 9 | [1] |

| 401-415 | 4 | [1] |

| 561-575 | 7 | [1] |

Table 2: Cytokine Secretion by GAD65 (206-220)-Specific T-Cells

| T-Cell Specificity | Cytokine | Concentration | Model System | Reference |

| GAD65 (206-220) | IFN-γ | Highest among g7 epitopes | NOD Mice | [2] |

| GAD65 (206-220) | IFN-γ | ~10 ng/mL | G206 TCR Transgenic NOD Mice | |

| GAD65 (206-220) | IL-10 | ~200 pg/mL | G206 TCR Transgenic NOD Mice |

Table 3: MHC Class II Binding Affinity of GAD65 Peptides

| Peptide | MHC Class II Allele | Binding Affinity (IC50, µM) | Reference |

| GAD65 (206-220) | HLA-DQ8 | Comparable to strong binders | [3] |

| GAD65 (121-140) | HLA-DQ8 | Strong | [3] |

| GAD65 (250-266) | HLA-DQ8 | Strong | [3] |

Experimental Protocols

Epitope Mapping using T-Cell Hybridomas

This protocol outlines the general steps for identifying T-cell epitopes of GAD65 using T-cell hybridomas from immunized NOD mice.[1]

a. Immunization of NOD Mice:

-

Immunize 9-week-old female NOD mice with purified recombinant GAD65 protein emulsified in Incomplete Freund's Adjuvant (IFA).

-

Administer the emulsion subcutaneously at the base of the tail and in the footpads.

b. Generation of T-Cell Hybridomas:

-

Ten days after immunization, harvest draining lymph nodes (inguinal, popliteal, and periaortic).

-

Prepare a single-cell suspension of lymphocytes.

-

Fuse the lymphocytes with the BW5147 TCRα-β- thymoma cell line using polyethylene (B3416737) glycol (PEG).

-

Select for hybridomas by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

c. Screening of T-Cell Hybridomas:

-

Screen hybridoma supernatants for reactivity to whole GAD65 protein presented by antigen-presenting cells (APCs), such as irradiated splenocytes.

-

Assess T-cell activation by measuring IL-2 production in the culture supernatant using an ELISA.

-

Expand GAD65-reactive hybridomas.

d. Epitope Identification:

-

Screen GAD65-reactive hybridomas against a library of overlapping 15-mer peptides spanning the entire GAD65 sequence. Peptides are typically pooled for initial screening.

-

For hybridomas that respond to a peptide pool, perform a second screen with the individual peptides from that pool to identify the specific epitope.

-

The GAD65 (206-220) peptide sequence is TYEIAPVFVLLEYVT.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

a. Cell Preparation:

-

Isolate splenocytes or lymph node cells from GAD65-immunized or TCR transgenic mice.

-

Prepare a single-cell suspension and wash with culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

b. Assay Setup:

-

Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.

-

Add the GAD65 (206-220) peptide at various concentrations (e.g., 1, 5, 10 µg/mL).

-

Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody or a mitogen like Concanavalin A).

-

Culture the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

c. Proliferation Measurement:

-

Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Results are often expressed as a Stimulation Index (SI), which is the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells.

Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is for quantifying the production of cytokines like IFN-γ and IL-10 by GAD65 (206-220)-specific T-cells.

a. Cell Stimulation:

-

Culture splenocytes or lymph node cells with the GAD65 (206-220) peptide as described in the T-cell proliferation assay.

-

Collect culture supernatants after 48-72 hours of incubation.

b. ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add diluted culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

MHC Class II Peptide Binding Assay

This competitive binding assay measures the ability of the GAD65 (206-220) peptide to bind to purified MHC class II molecules.

a. Reagents:

-

Purified, soluble HLA-DQ8 or I-A g7 molecules.

-

A high-affinity, fluorescently labeled reference peptide for the specific MHC class II molecule.

-

The unlabeled GAD65 (206-220) competitor peptide.

b. Assay Setup:

-

In a 96-well black plate, incubate a fixed concentration of the MHC class II molecule with a fixed concentration of the fluorescently labeled reference peptide.

-

Add serial dilutions of the unlabeled GAD65 (206-220) peptide to compete for binding.

-

Incubate the mixture at 37°C for 48-72 hours to reach equilibrium.

c. Measurement:

-

Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.

d. Data Analysis:

-

Plot the FP values against the concentration of the competitor peptide.

-

Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent reference peptide. A lower IC50 value indicates a higher binding affinity.

Mandatory Visualizations

Caption: Experimental workflow for GAD65 (206-220) epitope mapping and characterization.

References

- 1. Prevention of type I diabetes transfer by glutamic acid decarboxylase 65 peptide 206-220-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Assessment of CD4+ T Cell Responses to Glutamic Acid Decarboxylase 65 Using DQ8 Tetramers Reveals a Pathogenic Role of GAD65 121–140 and GAD65 250–266 in T1D Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core: The Pathogenic vs. Protective Role of GAD65 (206-220) Specific T-cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the complex and often contradictory role of T-cells specific to the 206-220 epitope of Glutamic Acid Decarboxylase 65 (GAD65), a primary autoantigen in Type 1 Diabetes (T1D). We will dissect the evidence supporting both pathogenic and protective functions, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying biological processes.

Introduction: The GAD65 Conundrum in Type 1 Diabetes

Type 1 Diabetes is an autoimmune disease characterized by the T-cell-mediated destruction of insulin-producing β-cells in the pancreas.[1] Glutamic Acid Decarboxylase 65 (GAD65) is a major autoantigen targeted by the immune system in both the non-obese diabetic (NOD) mouse model and human T1D.[1][2][3][4] T-cells specific for GAD65 are among the first to infiltrate the pancreatic islets, suggesting a potential role in initiating the autoimmune assault.[1][2][3][5] However, the precise contribution of GAD65-specific T-cells to diabetogenesis is controversial, with substantial evidence pointing towards both disease-promoting (pathogenic) and disease-suppressing (protective) roles.[1][6]

This guide focuses specifically on the T-cell response to the immunodominant GAD65 peptide 206-220 (p206), exploring the dichotomy of its function and its implications for the development of antigen-specific immunotherapies.

The Dual Nature of GAD65 (206-220) T-cell Responses

The role of p206-specific T-cells is not straightforward. While their early presence in islets suggests pathogenicity, a significant body of evidence, primarily from studies in NOD mice, indicates a surprising protective or regulatory function.

Evidence for a Protective Role

The most compelling evidence for a protective role comes from studies using T-cell receptor (TCR) transgenic mice.

-

TCR Transgenic Models: Researchers generated TCR transgenic NOD mice (termed G206) whose T-cells are specific for the GAD65 206-220 epitope.[1][2][3] Strikingly, these G206 mice do not develop insulitis (inflammation of the islets) or diabetes, indicating that a T-cell repertoire dominated by this specificity is not pathogenic and may even be protective.[1][2][3][5]

-

Adoptive Transfer Studies: In adoptive transfer experiments, activated T-cells from G206 mice, when co-transferred with diabetogenic T-cells into immunodeficient NOD.scid recipients, significantly delayed the onset of diabetes.[1][2][3] This demonstrates an active regulatory or suppressive function of the p206-specific T-cells on other pathogenic T-cell populations.

-

Cytokine Profile: The protective function is associated with a specific cytokine profile. When stimulated with their cognate antigen, G206 T-cells produce low levels of the immunoregulatory cytokines Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10).[1][2][3] Furthermore, intraperitoneal administration of the GAD65 206-220 peptide in Incomplete Freund's Adjuvant (IFA) was shown to elicit peptide-specific, IFN-γ/IL-10-secreting Tr1-like regulatory T-cells capable of inhibiting diabetes transfer.[7]

Evidence for a Pathogenic Role and Context Dependency

Despite strong evidence for a protective phenotype, some data suggest a potential for pathogenicity, highlighting the context-dependent nature of the immune response.

-

Pro-inflammatory Potential: The GAD65 206-220 epitope is a dominant target for T-cells in NOD mice.[8][9][10] Studies have shown that T-cells specific for this peptide can secrete high concentrations of IFN-γ, a pro-inflammatory Th1-type cytokine typically associated with β-cell destruction.[8] This finding presents a paradox: a T-cell population that can produce high levels of a pathogenic cytokine in some contexts can confer protection in others.

-

Contrasting with Other GAD65 Epitopes: The role of p206-specific T-cells is distinct from that of T-cells targeting other GAD65 epitopes. For instance, GAD65(546-554)-specific cytotoxic T lymphocytes (CTLs) have been shown to directly mediate β-cell death and loss of function.[11][12] This underscores that the specific epitope targeted within an autoantigen is critical in determining the functional outcome of the T-cell response.

-

The "Balance" Hypothesis: The available data suggest that the overall outcome of the anti-GAD65 immune response may depend on a balance between pathogenic T-cells targeting epitopes like p546-554 and regulatory T-cells specific for epitopes like p206.[1] This balance could explain the long lag period often observed between the initial detection of autoimmunity and the clinical onset of diabetes.[1]

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on GAD65 (206-220) T-cells.

Table 1: Cytokine Production by GAD65-Specific T-cells in NOD Mice

| T-cell Specificity | Stimulant | Cytokine Measured | Result | Reference |

|---|---|---|---|---|

| G206 (p206-220) | GAD65 p206-220 | IFN-γ | Low levels | [1][2] |

| G206 (p206-220) | GAD65 p206-220 | IL-10 | Low levels | [1][2] |

| NOD Splenocytes | GAD65 p206-220 | IFN-γ | Highest concentration among g7 epitopes | [8] |

| GAD-tg Mice Splenocytes | GAD65 p206-220 | IFN-γ | Reduced to 13% of wild-type NOD |[13] |

Table 2: Effect of Adoptive Transfer of Activated G206 T-cells on Diabetes in NOD.scid Mice

| Recipient Mice | Transferred Cells | Outcome | Reference |

|---|---|---|---|

| NOD.scid | Diabetogenic T-cells + Activated G206 T-cells | Significant delay in diabetes onset | [1][3] |

| NOD.scid | Diabetogenic T-cells alone | Rapid onset of diabetes |[1] |

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are protocols for key experiments cited in this guide.

Generation of G206 TCR Transgenic NOD Mice

-

Objective: To create a mouse model with a monoclonal T-cell population specific for GAD65 p206-220.

-

Methodology:

-

T-cell Hybridoma Generation: A GAD65 p206 (Sequence: TYEIAPVFVLLEYVT)-specific T-cell hybridoma was created by fusing BW5147 T-cell hybridoma cells with CD4+ spleen cells from an unimmunized, 12-week-old female NOD mouse.[1]

-

TCR Cloning: The TCR α and β chain genes were cloned from this hybridoma.

-

Microinjection: The cloned TCR genes were microinjected into NOD/ShiLtJ pronuclear-stage embryos.

-

Screening: Founder mice were identified by PCR genotyping and flow cytometry analysis of peripheral blood for expression of the transgenic TCR Vβ chain (Vβ8.2).[1]

-

Backcrossing: Founders were backcrossed to NOD/ShiLtJ mice to establish the transgenic line.

-

Adoptive T-cell Transfer Studies

-

Objective: To assess the in vivo function of G206 T-cells by transferring them into recipient mice.

-

Methodology:

-

Cell Isolation: Spleens and lymph nodes were harvested from G206 TCR transgenic mice. Single-cell suspensions were prepared.

-

T-cell Activation: 2 x 10^6 cells/ml were cultured for 3 days with 10 μg/ml of GAD65 p206 peptide.

-

Diabetogenic Cell Preparation: Spleen cells from recently diabetic female NOD mice were used as the source of diabetogenic T-cells.

-

Adoptive Transfer: 1 x 10^7 activated G206 T-cells were mixed with 1 x 10^7 diabetogenic spleen cells and injected intravenously into 6- to 8-week-old NOD.scid recipient mice.[1]

-

Diabetes Monitoring: Recipient mice were monitored for diabetes by measuring blood glucose levels twice weekly. Diabetes was confirmed when glucose levels exceeded 250 mg/dl for two consecutive measurements.

-

T-cell Proliferation and Cytokine Assays

-

Objective: To measure the proliferative response and cytokine production of T-cells upon antigen stimulation.

-

Methodology:

-

Cell Preparation: Lymph node cells from G206 mice were harvested and washed.

-

Cell Culture: 2.5 x 10^5 cells/well were cultured in 96-well plates with varying concentrations of the GAD65 p206 peptide. Irradiated NOD spleen cells (2.5 x 10^5 cells/well) were added as antigen-presenting cells (APCs).

-

Proliferation Assay: After 48 hours, cultures were pulsed with 1 μCi of [3H]thymidine for 16-18 hours. Cells were then harvested, and thymidine (B127349) incorporation was measured using a scintillation counter to determine the stimulation index.[1]

-

Cytokine ELISA: Supernatants from parallel cultures were collected after 48 hours. The concentrations of cytokines such as IFN-γ and IL-10 were quantified using standard sandwich ELISA kits.[1]

-

Visualizing Pathways and Processes

Diagrams generated using Graphviz DOT language to illustrate key concepts.

References

- 1. pnas.org [pnas.org]

- 2. Prevention of type I diabetes transfer by glutamic acid decarboxylase 65 peptide 206-220-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Are T-Cell Responses to GAD65 Influential in Type 1 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Antigen-Specific Therapeutic Approaches in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 10. Antigen-specific T cell responses in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GAD65-Specific Cytotoxic T Lymphocytes Mediate Beta-Cell Death and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GAD65-Specific Cytotoxic T Lymphocytes Mediate Beta-Cell Death and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

Mechanism of GAD65 (206-220) in Initiating T-Cell Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 65-kDa isoform of glutamic acid decarboxylase (GAD65) is a primary autoantigen in Type 1 Diabetes (T1D). Specifically, the peptide region GAD65 (206-220) has been identified as an immunodominant epitope capable of initiating T-cell responses. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms by which GAD65 (206-220) engages the immune system, leading to T-cell activation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to support research and development in T1D therapeutics.

Introduction

Type 1 Diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A critical step in the pathogenesis of T1D is the presentation of self-antigens to autoreactive T-cells. Glutamic acid decarboxylase (GAD65) is a key enzyme in β-cells, and immune responses to GAD65 are detected early in individuals who develop T1D. The peptide GAD65 (206-220) is a significant epitope in this process, recognized by CD4+ T-cells in both the non-obese diabetic (NOD) mouse model and in humans with a genetic predisposition to T1D.[1][2][3][4] Understanding the precise mechanism of T-cell activation by this peptide is crucial for the development of antigen-specific immunotherapies aimed at inducing tolerance and preventing disease progression.

The Core Mechanism: From Antigen Presentation to T-Cell Activation

The initiation of a T-cell response by GAD65 (206-220) is a multi-step process that begins with the presentation of the peptide by antigen-presenting cells (APCs) and culminates in the activation and proliferation of GAD65-specific T-cells.

Antigen Presentation

The GAD65 (206-220) peptide is presented to CD4+ T-helper cells by Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs, such as dendritic cells, macrophages, and B-cells. In the context of T1D, this presentation is strongly associated with specific MHC class II alleles. In NOD mice, GAD65 (206-220) is presented by the I-Ag7 molecule.[2][5] In humans, the homologous HLA-DQ8 allele is a major genetic risk factor for T1D and has been shown to bind and present GAD65 peptides, including the region encompassing 206-220.[6] The structural similarities between I-Ag7 and HLA-DQ8 likely explain the overlapping immunodominance of this epitope in both species.[6]

T-Cell Receptor (TCR) Engagement and Signal Transduction

The cornerstone of T-cell activation is the interaction between the T-cell receptor (TCR) on a CD4+ T-cell and the GAD65 (206-220)-MHC class II complex on an APC. This binding event triggers a cascade of intracellular signaling events.

Upon TCR engagement, the co-receptor CD4 binds to the MHC class II molecule, bringing the lymphocyte-specific protein tyrosine kinase (Lck) into proximity with the CD3 complex of the TCR. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains. This phosphorylation creates docking sites for the ZAP-70 kinase, which is subsequently activated by Lck. Activated ZAP-70 phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76. This leads to the recruitment and activation of Phospholipase C gamma 1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These second messengers trigger downstream pathways resulting in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes involved in T-cell proliferation, differentiation, and cytokine production.

Quantitative Data on GAD65 (206-220)-Mediated T-Cell Responses

The following tables summarize quantitative data from various studies investigating T-cell responses to GAD65 (206-220).

Table 1: T-Cell Proliferation in Response to GAD65 (206-220)

| Study Population/Model | Assay | Stimulation Conditions | Result (Stimulation Index - SI) | Reference |

| NOD Mice | [3H]-Thymidine incorporation | Splenocytes + 10 µg/ml GAD65 (206-220) | SI > 3 considered positive | [7] |

| T1D Patients | [3H]-Thymidine incorporation | PBMCs + 5 µg/ml GAD65 (206-220) | Mean SI of positive responders: 11.0 ± 11.3 | [8] |

| Healthy Controls | [3H]-Thymidine incorporation | PBMCs + 5 µg/ml GAD65 (206-220) | Mean SI of positive responders: 5.7 ± 3.0 | [8] |

Table 2: Cytokine Production by GAD65 (206-220)-Specific T-Cells

| Study Population/Model | Cytokine | Assay | Stimulation Conditions | Result | Reference |

| G206 TCR Transgenic NOD Mice | IFN-γ | ELISA | Splenocytes + 10 µg/ml GAD65 (206-220) | ~10 ng/ml | [5] |

| G206 TCR Transgenic NOD Mice | IL-10 | ELISA | Splenocytes + 10 µg/ml GAD65 (206-220) | ~200 pg/ml | [5] |

| T1D Patients (HLA-DR3+) | IFN-γ | Flow Cytometry | PBMCs + GAD65 peptide pool | Significantly higher expression vs. controls | [9] |

| T1D Patients (HLA-DR3+) | IL-17 | Flow Cytometry | PBMCs + GAD65 peptide pool | Significantly higher expression vs. controls | [9] |

Table 3: Frequency of GAD65 (206-220)-Specific T-Cells

| Study Population/Model | Assay | Cell Type | Frequency | Reference |

| NOD Mice | T-cell hybridomas | Splenocytes | 40% of GAD65-specific hybridomas recognize p206-220 | [4] |

| T1D Patients (DQ8+) | Tetramer Staining | CD4+ T-cells | Responses were negative in 5 subjects examined after in vitro expansion | [10] |

| GAD-tg NOD Mice | ELISPOT | Splenic mononuclear cells | Frequency of IFN-γ-secreting cells reduced to 13% of that in NOD mice | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments investigating GAD65 (206-220)-mediated T-cell responses. Below are representative protocols for key assays.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to an antigen by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.

Protocol:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes from mice.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Plate 1.5 x 105 cells per well in a 96-well round-bottom plate.

-

Add the GAD65 (206-220) peptide to the wells at a final concentration of 5-10 µg/ml. Include negative control wells (medium alone) and positive control wells (e.g., phytohemagglutinin or anti-CD3 antibody).

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Pulse each well with 1 µCi of [3H]-thymidine.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-